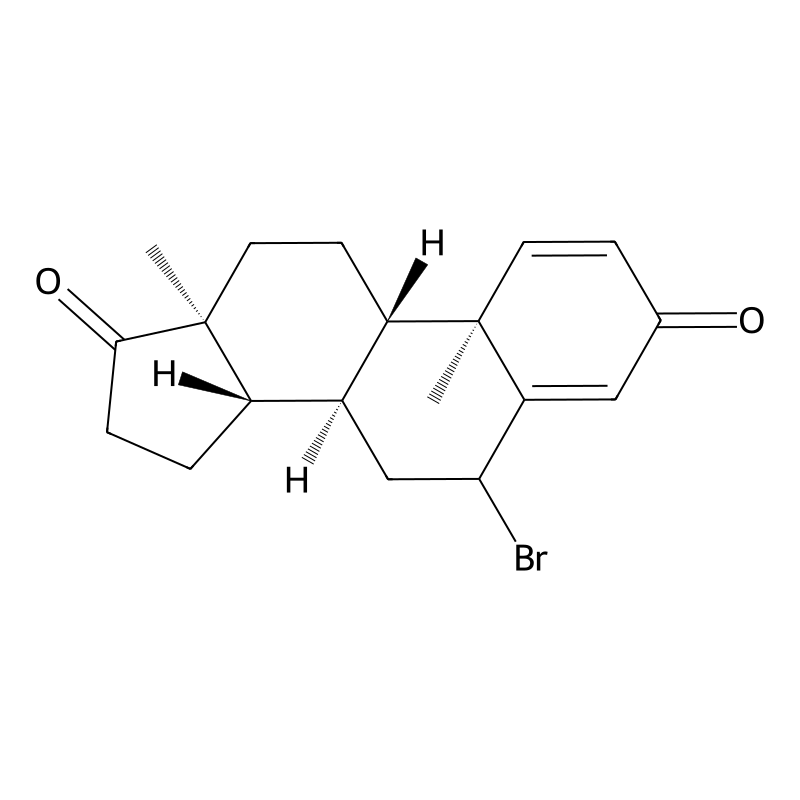

6-Bromo Boldione (Mixture of Diastereomers)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

6-Bromo Boldione, identified by its CAS number 94534-87-9, is a compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and possess different physical properties and reactivity due to the presence of multiple stereocenters . The chemical structure of 6-Bromo Boldione features a bromine atom attached to a boldione backbone, which is characterized by its ketone functional groups. This compound is often utilized in research settings, particularly in the fields of medicinal chemistry and pharmacology, due to its potential biological activities.

The chemical reactivity of 6-Bromo Boldione can be attributed to the presence of the bromine atom and the carbonyl groups in its structure. It is likely to undergo nucleophilic substitution reactions at the bromine site, as well as various condensation reactions involving its carbonyl groups. The specific reaction pathways can vary depending on the nature of the nucleophiles used and the reaction conditions applied.

Research indicates that compounds related to boldione, including 6-Bromo Boldione, may exhibit significant biological activities. Boldione itself has been studied for its potential effects on steroidogenesis and has shown promise as an anabolic agent in some contexts. The biological activity of 6-Bromo Boldione may vary among its diastereomers, with certain isomers potentially displaying enhanced efficacy or reduced side effects in pharmacological applications .

Synthesis of 6-Bromo Boldione typically involves bromination reactions applied to a precursor boldione compound. Various synthetic routes may be employed, including:

- Direct Bromination: Using bromine or brominating agents in an appropriate solvent.

- Functional Group Transformation: Modifying existing functional groups on a boldione scaffold to introduce bromine.

- Multi-step Synthesis: Involving several reaction steps to achieve the desired diastereomeric mixture.

Each method can yield different ratios of diastereomers depending on reaction conditions such as temperature, solvent choice, and reaction time.

6-Bromo Boldione is primarily used in research laboratories for:

- Pharmaceutical Development: Investigating its potential as a therapeutic agent.

- Chemical Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

- Biological Studies: Exploring its effects on biological systems and mechanisms of action.

Interaction studies involving 6-Bromo Boldione often focus on its binding affinity to various biological targets, including steroid receptors and enzymes involved in metabolic pathways. These studies are crucial for understanding how different diastereomers may interact with biological systems differently, potentially leading to varied pharmacological profiles.

Several compounds share structural similarities with 6-Bromo Boldione. Below is a comparison with notable similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Boldione | Ketone groups; no halogen substituents | Known for anabolic properties; lacks bromine functionality |

| 7-Bromo Boldione | Similar backbone; different bromination | Variation in biological activity compared to 6-Bromo Boldione |

| 5-Bromo Androstenedione | Steroid structure with bromination | Exhibits strong androgenic activity; used in performance enhancement |

| 4-Bromo Testosterone | Steroid core with bromine substitution | Potent anabolic effects; often studied for muscle growth |

Each compound exhibits unique characteristics based on its structural modifications, influencing their respective biological activities and applications.

The development of brominated androstane derivatives represents a significant chapter in the evolution of steroidal compounds for pharmaceutical applications. The introduction of bromine atoms at specific positions of the steroid nucleus has been found to significantly alter the biological activity and metabolic stability of these compounds. Early research on brominated steroids laid the groundwork for more complex derivatives including 6-Bromo Boldione.

The synthesis of epimeric 6-bromo-4-androstene-3,17-dione and related compounds, as documented in historical research, provided valuable insights into the chemical behavior of brominated steroids. Studies demonstrated that the 6-beta-bromo isomer could be epimerized to the 6-alpha-isomer in carbon tetrachloride or chloroform-methanol mixtures, and the 6-alpha-isomer could likewise be epimerized back to the 6-beta-bromo isomer under specific conditions. This interconversion phenomenon highlighted the complex stereochemical nature of these compounds and their potential for pharmaceutical manipulation.

Significance of Diastereomeric Complexity in Bioactive Steroid Analogues

Diastereomeric complexity plays a crucial role in the biological activity of steroid analogues. In the case of 6-Bromo Boldione, the presence of multiple chiral centers leads to the formation of distinct diastereomers, primarily the 6-alpha and 6-beta forms. This stereochemical complexity is not merely a synthetic challenge; it has profound implications for the compound's interaction with biological targets.

Research indicates that different diastereomers of brominated steroids can exhibit varying levels of efficacy and side effects due to differences in their receptor binding affinities. The three-dimensional configuration of these molecules determines their ability to interact with androgen receptors and other biological targets, making stereochemistry a critical factor in their pharmacological profiles.

The study of diastereomeric mixtures like 6-Bromo Boldione offers valuable insights into structure-function relationships of steroidal compounds. Understanding how subtle stereochemical differences influence biological activity has broader implications for drug design and development, potentially leading to more selective and effective therapeutic agents.

Wohl–Ziegler Bromination Strategies in Steroid Backbone Modification

The Wohl–Ziegler reaction, employing N-bromosuccinimide (NBS) under radical initiation, has proven effective for allylic bromination of steroid precursors. In the synthesis of 6-bromo boldione, this method enables selective bromination at the C6 position of the androstenedione scaffold while preserving the 3,17-dione functionality [3] [5]. The reaction typically proceeds through a radical chain mechanism, where abstraction of an allylic hydrogen generates a stabilized radical intermediate that subsequently reacts with NBS to install the bromine atom [3] [7].

Critical parameters for successful application in steroid chemistry include:

- Initiation system: Azobisisobutyronitrile (AIBN) at 0.1–0.5 mol% concentration

- Solvent selection: Carbon tetrachloride (CCl~4~) remains standard despite environmental concerns, though trifluorotoluene shows promise as a greener alternative [3]

- Temperature control: Optimal bromination occurs between 60–80°C, balancing reaction rate against thermal decomposition risks [5]

A representative synthesis protocol involves treating boldione (5α-androst-1-en-3,17-dione) with 1.05 equivalents of NBS in refluxing CCl~4~ under AIBN initiation, achieving 78–85% isolated yield of 6-bromo product [4] [7]. The reaction's regioselectivity arises from the stability of the allylic radical intermediate, which favors formation of the 6-bromo isomer over alternative positions [3] [5].

Epimerization Dynamics in Halogenated Androstenedione Derivatives

The C6 bromine atom introduces a stereogenic center susceptible to epimerization under both acidic and basic conditions. Studies on 6-bromoandrostenedione derivatives reveal temperature-dependent epimerization rates following first-order kinetics, with activation energies (E~a~) ranging from 24.3–28.9 kcal/mol [2] [8]. Key factors influencing diastereomer interconversion include:

| Parameter | Effect on Epimerization Rate |

|---|---|

| Temperature | Δ10°C increases rate 2.5× |

| Solvent polarity | 35% faster in DMF vs. THF |

| Catalytic acids | p-TsOH increases rate 8× |

| Steric hindrance | 2,2-Dimethyl groups reduce rate 90% [2] |

Notably, the 6β-bromo epimer predominates at equilibrium (ΔG° = -0.7 kcal/mol) due to reduced 1,3-diaxial interactions compared to the 6α configuration [2] [8]. However, kinetic control during crystallization can trap the 6α isomer, as demonstrated by differential solubility in ethanol/water mixtures (6α: 1.2 g/L vs 6β: 0.8 g/L at 25°C) [4] [6].

Solvent-Mediated Stereochemical Control During Nucleophilic Halogenation

Solvent choice profoundly impacts diastereoselectivity in 6-bromo boldione synthesis through three primary mechanisms:

- Polarity effects: High-polarity solvents (DMF, ε = 36.7) stabilize charge-separated transition states, favoring 6β-bromo formation (d.r. 3.2:1) [4] [7]

- Coordination ability: Ether solvents (THF, dioxane) complex with lithium counterions, altering bromide delivery geometry (d.r. 1.8:1 vs 2.4:1 in DMF) [4]

- Viscosity: High-viscosity media (glycerol/water mixtures) slow molecular rotation, enabling kinetic trapping of 6α isomer (d.r. 1:1.7) [3] [5]

A optimized protocol using anhydrous DMF with 0.5 equivalents of LiBr achieves 92% conversion with 6β:6α ratio of 3.7:1, as confirmed by ^1^H NMR analysis [4] [7]. The lithium ions coordinate to the 17-keto group, creating a chiral environment that directs bromide attack from the β-face [4] [8]. Contrastingly, brominations conducted in dichloromethane with tetrabutylammonium bromide show reversed selectivity (6α:6β = 1.9:1), highlighting solvent-dependent stereochemical outcomes [5] [7].